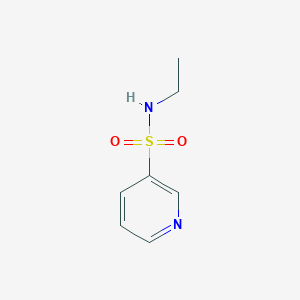

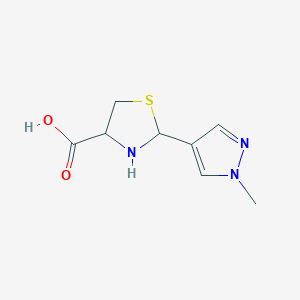

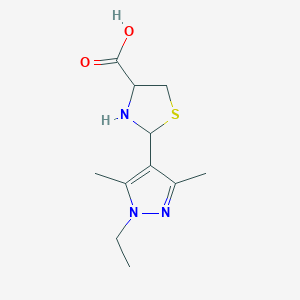

N-Ethylpyridine-3-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of sulfonamide derivatives can be complex, involving multiple steps and various reagents. For instance, the reaction of N-tosyl-ethylenediamine with salicylaldehyde leads to the formation of a new sulfonamide Schiff base, which is then used to construct novel complexes with metals such as copper, nickel, and zinc . This process demonstrates the versatility of sulfonamide compounds in forming coordination complexes with different geometries and properties.

Molecular Structure Analysis

Sulfonamide compounds can engage in a variety of molecular interactions, which are crucial for their supramolecular assembly. The study of sulfonamide−pyridine-N-oxide cocrystals reveals that the sulfonamide NH donor consistently forms hydrogen bonds with the N-oxide acceptor. The geometry of these interactions can vary, leading to different structural motifs such as discrete chains or cyclic motifs . These interactions are fundamental to understanding the molecular structure and potential applications of sulfonamide derivatives.

Chemical Reactions Analysis

Sulfonamide compounds can participate in a range of chemical reactions. For example, the non-enzymatic reaction of a nitroso compound with glutathione under physiological conditions results in the formation of N-hydroxy-sulfonamide, a new type of linkage between arylnitroso compounds and thiols . This reaction is significant as it suggests a potential detoxification mechanism for carcinogenic compounds in vivo.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure and the nature of their interactions. For example, the presence of anion hydrogen sulfate in the N-sulfonic acid poly(4-vinylpyridinium) hydrogen sulfate catalyst affects the promotion of one-pot multi-component and condensation reactions . This highlights the importance of understanding the intrinsic properties of sulfonamide compounds to optimize their use in various chemical processes.

Wissenschaftliche Forschungsanwendungen

1. Chemical Synthesis and Medicinal Chemistry

N-Ethylpyridine-3-sulfonamide and its derivatives have been explored in chemical synthesis, focusing on the construction of nitrogen-containing heterocycles, which are significant in medicinal chemistry. For instance, the one-pot synthesis of N-(Imidazo[1,2-a]pyridin-3-yl)- and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides has been reported. These compounds are synthesized via the reaction of 2-aminopyridines or 2-aminothiazole with N-(2,2-dichloro-2-phenylethylidene)arensulfonamides. The synthesized compounds could have potential applications in medicinal chemistry due to their structural complexity and potential bioactivity Rozentsveig et al., 2013.

Additionally, the synthesis and complexation of monotosylated 4-aminopyridine with Nickel (II) and Iron (II) ions have been studied, aiming to explore the biological and catalytic potential of these complexes in pharmaceutical and chemical industries Orie et al., 2021.

2. Environmental Chemistry and Pollution Studies

N-Ethylpyridine-3-sulfonamide derivatives have also been investigated in environmental chemistry, particularly regarding their role in the biodegradation and bioaccumulation of pollutants. Studies on the pesticide Sulfluramid, which contains N-ethyl perfluorooctane sulfonamide (EtFOSA) as an active ingredient, have shown its extensive use and its potential environmental impact. Research in this area focuses on understanding the uptake, leaching, and biodegradation of these compounds in various environmental contexts, such as soil-carrot mesocosms Zabaleta et al., 2018.

Furthermore, the occurrence of EtFOSA and its transformation products in different environmental matrices has been extensively studied, indicating the widespread presence of these compounds due to the use of Sulfluramid in agriculture Nascimento et al., 2018.

3. Analytical Chemistry

In the field of analytical chemistry, N-Ethylpyridine-3-sulfonamide and its derivatives are used as targets and analytes in the development of detection methods. For example, a method has been established to detect sulfonamide residues in chicken meat and eggs using high-performance liquid chromatography, highlighting the importance of monitoring these compounds in the food supply chain Premarathne et al., 2017.

Wirkmechanismus

Target of Action

N-Ethylpyridine-3-sulfonamide, like other sulfonamides, primarily targets enzymes involved in the folate synthesis pathway . These enzymes include dihydropteroate synthetase and carbonic anhydrase . The inhibition of these enzymes disrupts the synthesis of essential metabolites, leading to the inhibition of bacterial growth .

Mode of Action

N-Ethylpyridine-3-sulfonamide acts by competitively inhibiting the enzymes involved in the folate synthesis pathway . By binding to the active sites of these enzymes, it prevents the normal substrates from binding, thereby inhibiting the enzymes’ function . This results in a disruption of the synthesis of essential metabolites, leading to the inhibition of bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by N-Ethylpyridine-3-sulfonamide is the folate synthesis pathway . By inhibiting the enzymes involved in this pathway, N-Ethylpyridine-3-sulfonamide disrupts the synthesis of essential metabolites, leading to the inhibition of bacterial growth .

Pharmacokinetics

Like other sulfonamides, it is likely to be well-absorbed orally and widely distributed throughout the body

Result of Action

The primary result of N-Ethylpyridine-3-sulfonamide’s action is the inhibition of bacterial growth . By disrupting the synthesis of essential metabolites through the inhibition of enzymes in the folate synthesis pathway, N-Ethylpyridine-3-sulfonamide prevents bacteria from growing and proliferating .

Action Environment

The action of N-Ethylpyridine-3-sulfonamide, like other sulfonamides, can be influenced by various environmental factors. These factors can include pH levels, temperature, and the presence of other substances that may interact with the compound . .

Eigenschaften

IUPAC Name |

N-ethylpyridine-3-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-2-9-12(10,11)7-4-3-5-8-6-7/h3-6,9H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWPLNORLLKQJBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CN=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649578 |

Source

|

| Record name | N-Ethylpyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Ethylpyridine-3-sulfonamide | |

CAS RN |

4810-40-6 |

Source

|

| Record name | N-Ethylpyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

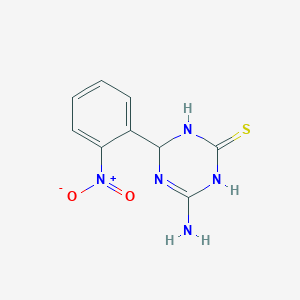

![2-Chloro-5-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B1344921.png)

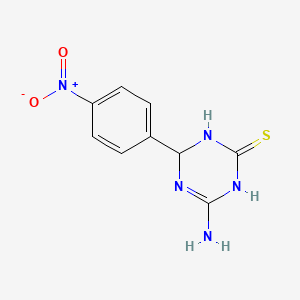

![2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1344963.png)

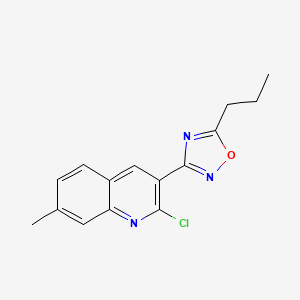

![4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1344964.png)

![3-Methoxy-2-[(3-methylbenzyl)oxy]benzoic acid](/img/structure/B1344965.png)

![2-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1344970.png)